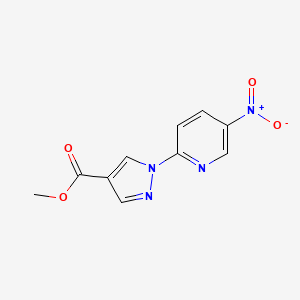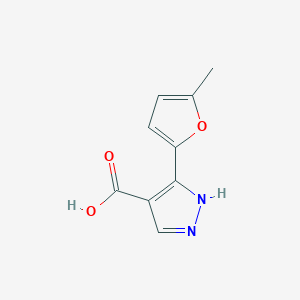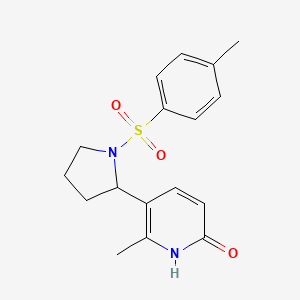
Methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with a chloro group, a methoxypyrimidinyl group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method involves the reaction of 2-chloro-4-methoxypyrimidine with a thiazole precursor under specific conditions. The reaction conditions often include the use of solvents such as dioxane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
Methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride may be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
科学的研究の応用
Methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Materials Science: It can be incorporated into materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of Methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring and its substituents can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
類似化合物との比較
Similar Compounds
- Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
Methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypyrimidinyl group and the chloro substituent on the thiazole ring differentiates it from other similar compounds, potentially leading to unique interactions and applications.
特性
分子式 |
C10H8ClN3O3S |
|---|---|
分子量 |
285.71 g/mol |
IUPAC名 |
methyl 2-chloro-4-(4-methoxypyrimidin-2-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H8ClN3O3S/c1-16-5-3-4-12-8(13-5)6-7(9(15)17-2)18-10(11)14-6/h3-4H,1-2H3 |
InChIキー |
XHPCNTIPLBNWTQ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC=C1)C2=C(SC(=N2)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




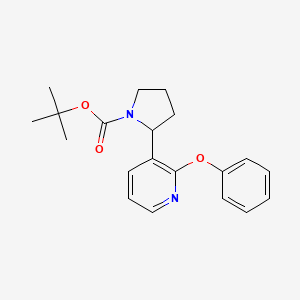

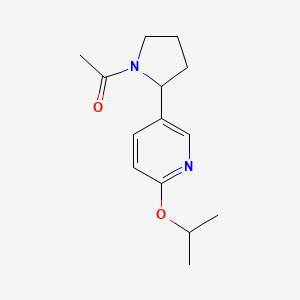


![[3,4'-Bipyridine]-6-carbaldehyde](/img/structure/B11814227.png)


